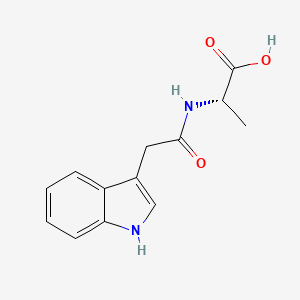
Phosphoramidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidic acid is a phosphoric acid derivative. It is a conjugate acid of a phosphoramidate.
Aplicaciones Científicas De Investigación
Natural Products and Biochemistry
Phosphorous-containing molecules, including phosphoramidic acid derivatives, are essential constituents of all living cells. These molecules are involved in numerous biological processes and are present in natural products, playing critical roles in metabolism, protein modification, and DNA and nucleotide chemistry. The review by Petkowski et al. (2019) challenges the notion that nonphosphate organophosphorus functional groups, such as those found in phosphoramidic acid, are mere biochemical oddities. Instead, it suggests that their role in cellular metabolism is likely underestimated, mainly due to analytical detection challenges. This perspective opens up new avenues for research into the biological significance of phosphoramidic acid derivatives in natural systems and their potential applications in biotechnology and medicine Petkowski, Bains, & Seager, 2019.
Agriculture and Soil Science
In agriculture, the use of phosphogypsum, a by-product of phosphoric acid production, which may contain phosphoramidic acid residues, has been reviewed for its potential benefits in soil amendment. Alcordo and Rechcigl (1993) discuss how phosphogypsum can ameliorate soil conditions, such as alleviating subsoil aluminum toxicity and acidity, which can be beneficial for crop growth. The review also touches upon the potential of phosphogypsum to serve as a carrier for micronutrients and fertilizers, highlighting its utility in sustainable agricultural practices Alcordo & Rechcigl, 1993.
Materials Science and Corrosion Inhibition
Phosphoramidic acid and its derivatives also find applications in materials science, particularly in the field of corrosion inhibition. Khadom and Farhan (2018) explore the effectiveness of various organic and inorganic inhibitors, including phosphoramidate derivatives, in protecting steel alloys from corrosion in phosphoric acid environments. The study indicates that phosphoramidate compounds can serve as effective corrosion inhibitors, with potential applications in the chemical and petrochemical industries to enhance the durability and longevity of metal equipment Khadom & Farhan, 2018.
Drug Design and Pharmacology
In the realm of pharmacology, phosphoramidate substituted nucleoside analogs have been studied for their multifunctional properties. Venkatachalam et al. (2004) discuss the rational drug design of such compounds, highlighting their potential in treating cancer, HIV, and fertility-related issues. The review emphasizes the significance of structural components in imparting biological activity and explores the metabolism and therapeutic targets of these compounds, underscoring their promise as drug candidates Venkatachalam et al., 2004.
Propiedades
Número CAS |
2817-45-0 |
|---|---|
Fórmula molecular |
H4NO3P |
Peso molecular |
97.011 g/mol |
Nombre IUPAC |
aminophosphonic acid |
InChI |
InChI=1S/H4NO3P/c1-5(2,3)4/h(H4,1,2,3,4) |
Clave InChI |
PTMHPRAIXMAOOB-UHFFFAOYSA-N |
SMILES |
NP(=O)(O)O |
SMILES canónico |
NP(=O)(O)O |
Otros números CAS |
2817-45-0 |
Sinónimos |
phosphoramidate phosphoramidic acid phosphoramidic acid, sodium salt potassium phosphoramidate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




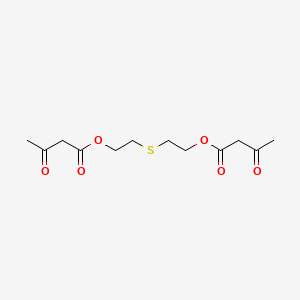


![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphinothioyl] hydrogen phosphate](/img/structure/B1211803.png)

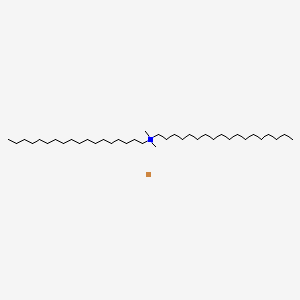
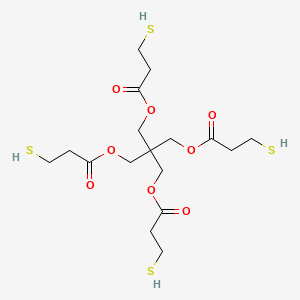
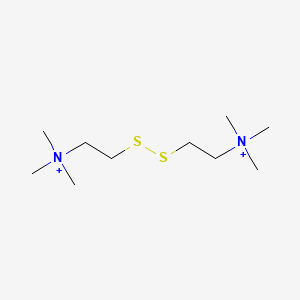



![ethanone, 1-[(2R,4aS,4bR,7S,8aR)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxy-](/img/structure/B1211818.png)
